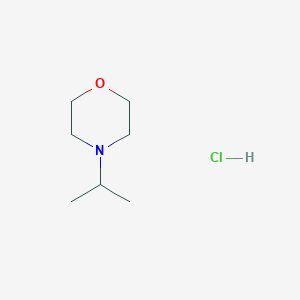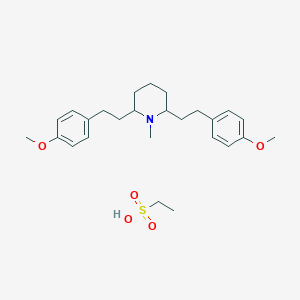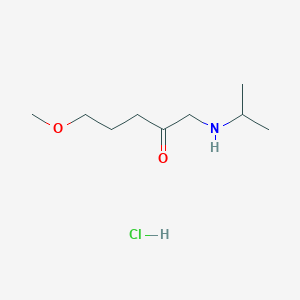
4-Methoxytropone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxytropone is an organic compound belonging to the tropone family, characterized by a seven-membered aromatic ring with a methoxy group attached at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxytropone can be synthesized through several methods. One common approach involves the methylation of tropolone using methyl iodide in the presence of a base such as potassium carbonate. Another method includes the catalytic reduction of 7-propenyl-2-methoxytropone using platinum oxide as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalytic reduction can be scaled up for industrial applications. The choice of catalysts, solvents, and reaction conditions would be optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxytropone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Catalytic hydrogenation can reduce the double bonds in the tropone ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the tropone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tropone derivatives.
Substitution: Substituted methoxytropone derivatives.
Applications De Recherche Scientifique
Biology: Its derivatives have shown potential biological activity, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Methoxytropone exerts its effects involves interactions with various molecular targets. For instance, its ability to undergo nucleophilic substitution reactions allows it to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are still under investigation, but its unique structure suggests a range of possible interactions .
Comparaison Avec Des Composés Similaires
Tropolone: Similar in structure but lacks the methoxy group.
Azulene: Another seven-membered ring compound with different electronic properties.
Heptafulvene: Shares the tropone ring but has different substituents.
Uniqueness: This functional group can participate in various chemical reactions, making 4-Methoxytropone a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
6621-70-1 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
4-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-3-7(9)5-6-8/h2-6H,1H3 |
Clé InChI |
UQLSPWHCKGKXLZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


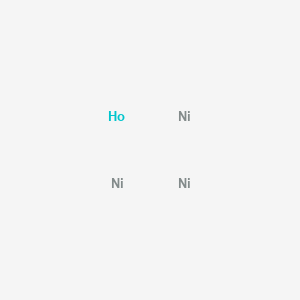

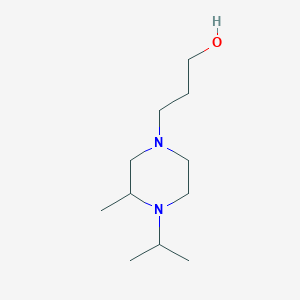
![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)

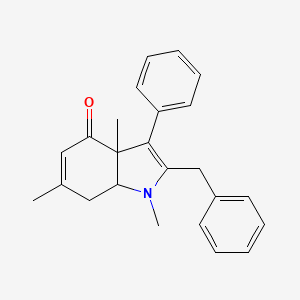
![Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate](/img/structure/B14723270.png)

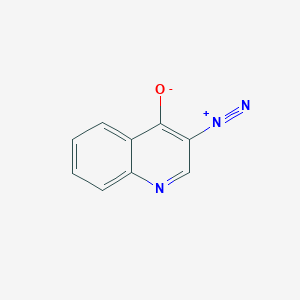
![2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14723297.png)
